molecular formula C13H7N B14420146 Biphenylene-2-carbonitrile CAS No. 84017-29-8

Biphenylene-2-carbonitrile

Cat. No.: B14420146
CAS No.: 84017-29-8
M. Wt: 177.20 g/mol
InChI Key: FCAZIGUUPPQPSZ-UHFFFAOYSA-N
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Description

Biphenylene-2-carbonitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a biphenylene core with a cyano group (-CN) attached to the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of biphenylene-2-carbonitrile typically involves the reaction of biphenylene with cyanogen bromide (BrCN) in the presence of a base such as potassium carbonate (K2CO3). The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Biphenylene-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form biphenylene-2-carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: Reduction of the cyano group can yield biphenylene-2-amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Various electrophiles in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Biphenylene-2-carboxylic acid.

    Reduction: Biphenylene-2-amine.

    Substitution: Functionalized biphenylene derivatives.

Scientific Research Applications

Biphenylene-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of biphenylene-2-carbonitrile involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The biphenylene core provides a rigid and planar structure, which can facilitate π-π stacking interactions with aromatic residues in proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Biphenylene: Lacks the cyano group but shares the biphenylene core structure.

    Biphenyl: Consists of two benzene rings connected by a single bond, without the cyano group.

    Tetraphenylene: Contains four benzene rings arranged in a unique topology.

Uniqueness

Biphenylene-2-carbonitrile is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential biological activity. The combination of the biphenylene core and the cyano group makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

84017-29-8

Molecular Formula

C13H7N

Molecular Weight

177.20 g/mol

IUPAC Name

biphenylene-2-carbonitrile

InChI

InChI=1S/C13H7N/c14-8-9-5-6-12-10-3-1-2-4-11(10)13(12)7-9/h1-7H

InChI Key

FCAZIGUUPPQPSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C2C=C(C=C3)C#N

Origin of Product

United States

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